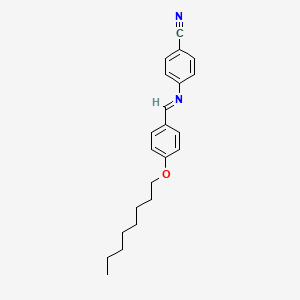

p-Octyloxybenzylidene p-cyanoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-octoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJTVZTPFJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41682-73-9 | |

| Record name | p-Octyloxybenzylidene-p-cyanoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Significance of P Octyloxybenzylidene P Cyanoaniline As a Liquid Crystalline Mesogen

The importance of p-Octyloxybenzylidene p-cyanoaniline as a liquid crystalline mesogen stems from its molecular architecture. A mesogen is the fundamental unit of a liquid crystal, and its structure dictates the physical properties of the liquid crystalline phase. This compound is a type of Schiff base, containing an imine (-CH=N-) linkage that connects two phenyl rings. environmentaljournals.orgresearchgate.net This rigid central core contributes to the molecule's linearity, a key factor for the formation of liquid crystal phases. researchgate.net

Attached to this core are terminal groups that influence the molecule's intermolecular interactions and thermal properties. One end features a flexible octyloxy chain (C8H17O-), while the other is terminated by a polar cyano group (-C≡N). The long alkyl chain helps to lower the melting point and promote the parallel alignment of molecules, while the strong dipole moment of the cyano group enhances the stability of the liquid crystal phase. environmentaljournals.orgresearchgate.net The combination of a rigid core and flexible, polarizable end groups allows this compound to form specific liquid crystal phases, such as nematic phases, over a defined temperature range. environmentaljournals.org

The physical properties of this compound, including its phase transition temperatures, are critical for its characterization and potential applications. Differential Scanning Calorimetry (DSC) is a common technique used to identify the temperatures at which the material transitions between crystalline solid, liquid crystal, and isotropic liquid phases. environmentaljournals.org For example, a similar Schiff base compound showed a crystal-to-nematic transition at 105.9 °C and a nematic-to-isotropic liquid transition at 124.6 °C upon heating. environmentaljournals.org

Table 1: Physicochemical Properties of this compound Note: Some values are calculated based on computational models.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C22H26N2O | - | chemeo.comnist.gov |

| Molecular Weight | 334.45 | g/mol | chemeo.comnist.gov |

| CAS Number | 41682-73-9 | - | chemeo.comnist.gov |

| McGowan's Volume (McVol) | 286.250 | ml/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 6.048 | - | chemeo.com |

Contextualization Within Supramolecular Liquid Crystal Systems

While p-Octyloxybenzylidene p-cyanoaniline is a mesogen in its own right, it can also serve as a component in more complex supramolecular liquid crystal systems. These systems are formed through non-covalent interactions, such as hydrogen bonding, between two or more different molecules. mdpi.com The formation of these larger, self-assembled structures can lead to the emergence of new liquid crystalline phases or the modification of existing ones. mdpi.com

Historical Development and Impact of Analogous Schiff Bases in Liquid Crystal Technologies

Synthesis of this compound

The synthesis of this compound, a Schiff base (or imine), is achieved through a classical condensation reaction. This well-established method involves the reaction of an aldehyde with a primary amine, typically in an alcoholic solvent, to form the characteristic C=N double bond of the imine.

The specific reactants for this synthesis are:

p-n-octyloxybenzaldehyde: An aromatic aldehyde functionalized with a long alkoxy chain (C8H17O-). The octyloxy tail is crucial for promoting liquid crystalline behavior by introducing molecular anisotropy and influencing intermolecular van der Waals interactions.

p-cyanoaniline (or 4-aminobenzonitrile): An aromatic amine featuring a strongly polar cyano (-C≡N) group. This group contributes significantly to the molecule's dipole moment, which in turn affects its mesomorphic properties and dielectric anisotropy.

The reaction is typically carried out by refluxing equimolar amounts of p-n-octyloxybenzaldehyde and p-cyanoaniline in a solvent such as absolute ethanol (B145695). A few drops of a weak acid, like acetic acid, can be added to catalyze the reaction. The formation of the Schiff base proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. The product, this compound, precipitates from the solution upon cooling and can be purified through recrystallization, often from ethanol or a similar solvent, to yield a pure crystalline solid.

Preparation of Supramolecular Hydrogen-Bonded Liquid Crystal Complexes Involving this compound

A powerful strategy for modifying the properties of mesogens is the formation of supramolecular complexes through non-covalent interactions, particularly hydrogen bonding. researchgate.net This approach allows for the creation of new liquid crystalline materials with enhanced thermal stability or novel mesophases without the need for complex covalent synthesis. researchgate.net The terminal cyano group of this compound (OBCA), while not a hydrogen bond donor, can influence the electronic properties of the molecule, while complexes are typically formed by introducing a hydrogen bond donor component to interact with a hydrogen bond acceptor. In many related systems, a complementary hydrogen-bond donor is complexed with a molecule containing a suitable acceptor site, like a pyridine (B92270) nitrogen. The principles of forming such complexes are directly applicable to systems involving OBCA.

Supramolecular liquid crystals can be readily formed by complexing a hydrogen bond donor, such as a p-n-alkyl benzoic acid (nBA), with a hydrogen bond acceptor. While OBCA itself is not a strong H-bond acceptor at the cyano group, the concept is often explored by creating a binary mixture where the benzoic acid molecules form hydrogen-bonded dimers, and the OBCA molecules are part of the resulting liquid crystal matrix.

More commonly, a molecule structurally similar to OBCA but containing a hydrogen bond acceptor site (like a pyridine ring instead of the cyanoaniline moiety) is complexed with nBA. The interaction between the carboxylic acid group (-COOH) of the nBA and the nitrogen atom of the pyridine forms a stable O-H···N hydrogen bond. This creates a new, more elongated "supermolecule" that often exhibits enhanced mesophase stability compared to the individual components.

The phase behavior of these binary systems is highly dependent on the alkyl chain length (n) of the benzoic acid. As 'n' increases, the clearing points (the temperature of transition from the liquid crystal phase to the isotropic liquid) and the types of mesophases observed can change systematically. For instance, shorter alkyl chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases due to increased van der Waals forces between the aliphatic tails.

The table below illustrates typical phase transition data for a series of hydrogen-bonded complexes formed between an alkyloxy benzoic acid (mOBA) and an alkyl benzoic acid (nBA), which serves as a model for the behavior expected in similar supramolecular systems.

| Complex System (mOBA + nBA) | Crystal to Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| 8OBA + 2BA | - | - | 130.5 |

| 8OBA + 5BA | 55.2 | - | 131.8 |

| 8OBA + 6BA | 57.0 | - | 133.0 |

| 8OBA + 7BA | 51.0 | 105.0 | 128.0 |

Data is representative and based on analogous systems like the 4-(octyloxy)benzoic acid (8OBA) and 4-alkylbenzoic acid (nBA) series to illustrate typical trends in mesophase behavior. conicet.gov.ar

The strategy of forming supramolecular complexes extends beyond benzoic acids. OBCA and related Schiff bases can be co-assembled with a variety of other hydrogen-bond-donating molecules, including both mesogenic (liquid crystal-forming) and non-mesogenic partners.

Complexes with other Mesogens: A mesogenic phenol, for example, can form an O-H···N hydrogen bond if complexed with a pyridine-containing analogue of OBCA. The resulting supramolecular dimer combines the features of both components, potentially leading to the induction of new phases or the stabilization of existing ones over a broader temperature range.

Complexes with Non-Mesogens: An interesting phenomenon in supramolecular liquid crystals is the induction of mesomorphism where neither of the individual components is liquid crystalline. For instance, a non-mesogenic dicarboxylic acid can be used to link two molecules of a hydrogen-bond-accepting species. researchgate.net This creates a significantly larger, rigid structure that may be sufficiently anisotropic to exhibit liquid crystalline properties. For example, adipic acid (a dicarboxylic acid) has been complexed with 4-octyloxy benzoic acid to create H-bonded systems that display smectic and nematic phases. researchgate.net This demonstrates that even simple, non-mesogenic molecules can be used as building blocks to generate complex liquid crystalline behavior.

Elucidation of Supramolecular Complex Formation Mechanisms

The formation and stability of these supramolecular liquid crystal complexes are governed by a combination of specific, directional interactions and more diffuse, non-directional forces. The primary mechanism is molecular recognition via hydrogen bonding.

The carboxylic acid group of a benzoic acid, for instance, readily forms a strong and directional O-H···N hydrogen bond with a pyridine nitrogen. The formation of this bond can be unequivocally confirmed using spectroscopic techniques, most notably Fourier-Transform Infrared (FTIR) spectroscopy. In an FTIR spectrum, the broad O-H stretching band of the carboxylic acid dimer (typically centered around 3000 cm⁻¹) is replaced by a new set of bands corresponding to the hydrogen-bonded complex, providing clear evidence of its formation. researchgate.net

Once the supramolecular complex is formed, its ability to form a stable liquid crystal phase is determined by several factors:

Enhanced Anisotropy: The new, larger molecule has a greater length-to-breadth ratio (anisotropy) than its individual components. This increased geometric anisotropy strengthens the anisotropic intermolecular dispersion forces that are essential for the formation of ordered liquid crystal phases. researchgate.net

Thermotropic Liquid Crystalline Behavior and Mesophase Identification

This compound, a member of the Schiff base family of liquid crystals, exhibits a range of thermotropic mesophases. The specific phases observed and their transition temperatures are a direct consequence of the molecule's anisotropic rod-like structure, arising from its rigid core and flexible octyloxy chain.

Observation of Nematic Mesophase Behavior

The nematic (N) phase is a characteristic mesophase for this compound and related compounds. This phase is characterized by long-range orientational order of the molecules, but no long-range positional order, rendering it a fluid state with anisotropic properties. In the homologous series of 4-octyloxybenzylidene-4′-alkyloxyanilines, the nematic phase is commonly observed. The stability and temperature range of the nematic phase are influenced by the length of the terminal alkyl chains.

Characterization of Smectic Mesophases (SmA, SmC, SmG)

In addition to the nematic phase, this compound based systems have been shown to exhibit more highly ordered smectic phases. In these phases, the molecules are not only orientationally ordered but are also arranged in layers.

Smectic A (SmA): In the smectic A phase, the molecules are aligned perpendicularly to the layer planes. Studies on binary mixtures containing N-p-cyanobenzylidene-p-n-octyloxyaniline (a synonym for this compound) have demonstrated the presence of the SmA phase. aps.org

Smectic C (SmC): The smectic C phase is a tilted variant of the smectic A phase, where the constituent molecules are inclined with respect to the layer normal. This phase is prevalent in the 4-octyloxybenzylidene-4′-alkyloxyanilines series. researchgate.net

Smectic G (SmG): The smectic G phase is a more ordered smectic phase with a pseudo-hexagonal packing of the molecules within the layers. This phase has also been identified within the polymorphic spectrum of the 4-octyloxybenzylidene-4′-alkyloxyanilines homologous series. researchgate.net

The following table provides a summary of the mesophases observed in the homologous series of 4-octyloxybenzylidene-4′-alkyloxyanilines, which provides context for the expected behavior of this compound.

| Mesophase | Description |

| Nematic (N) | Molecules have long-range orientational order but no positional order. |

| Smectic A (SmA) | Molecules are arranged in layers and are oriented perpendicular to the layer planes. |

| Smectic C (SmC) | Molecules are arranged in layers and are tilted with respect to the layer normal. |

| Smectic G (SmG) | A tilted smectic phase with short-range hexagonal order within the layers. |

Enantiotropic and Monotropic Liquid Crystalline Nature

Induced Mesophases through Intermolecular Hydrogen Bonding

The formation of induced mesophases in binary mixtures of liquid crystals is a fascinating phenomenon that can lead to the appearance of phases not present in the pure components. This is often driven by specific intermolecular interactions, such as hydrogen bonding, between the constituent molecules.

Induction of Smectic A Phase in Binary Systems Involving this compound

A notable example of an induced smectic A phase is observed in binary mixtures of N-p-cyanobenzylidene-p-n-octyloxyaniline (CBOOA) and p-[(p-hexyloxybenzylidene)-amino]benzonitrile (HBAB). aps.org In this system, the nematic to smectic-A transition temperature is significantly influenced by the concentration of the components. aps.org The phase diagram of this binary mixture reveals that at certain concentrations, the nematic phase can exist at both higher and lower temperatures than the smectic phase, a rare and complex phase behavior. aps.org This induction of the smectic A phase is attributed to the specific molecular interactions between the two different Schiff base molecules.

The following interactive data table illustrates the phase transition temperatures for a selection of compositions in the CBOOA/HBAB binary system, showcasing the induction of the smectic A phase.

| Mole Fraction of HBAB | Nematic to Isotropic Transition TNI (°C) | Smectic A to Nematic Transition TAN (°C) |

| 0.0 | 107 | 82 |

| 0.2 | 105 | 88 |

| 0.4 | 102 | 93 |

| 0.6 | 98 | 95 |

| 0.8 | 93 | 92 |

| 1.0 | 85 | 80 |

Note: The data in this table is illustrative and based on the trends described in the literature. Actual values may vary.

Formation of Induced Smectic G Phase

While the induction of smectic A and C phases is more commonly reported, the formation of an induced smectic G phase is a less frequent observation. The smectic G phase, with its higher degree of order, would require strong and specific intermolecular interactions to be induced in a binary mixture where it is not present in the pure components. Although the homologous series of 4-octyloxybenzylidene-4′-alkyloxyanilines does exhibit a smectic G phase in some of its members, specific examples of the induction of a smectic G phase in binary systems involving this compound through hydrogen bonding are not well-documented in the available scientific literature. researchgate.net The formation of such a highly ordered phase would likely depend on a precise geometric and electronic complementarity between the constituent molecules of the binary mixture.

Spectroscopic Characterization and Structural Analysis of P Octyloxybenzylidene P Cyanoaniline and Its Assemblies

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes within a molecule. For p-Octyloxybenzylidene p-cyanoaniline, this analysis is crucial for confirming its synthesis and understanding the molecular arrangements in its various phases.

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. One of the most prominent features is the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2240 cm⁻¹. The precise position of this band can be sensitive to the electronic environment and intermolecular interactions.

The imine (C=N) stretching vibration of the Schiff base linkage is another significant marker, typically observed between 1600 and 1650 cm⁻¹. The aromatic C=C stretching vibrations from the two benzene (B151609) rings give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the octyloxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aliphatic C-H stretching vibrations of the octyl chain are found just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| ν(C≡N) | Nitrile | 2220 - 2240 |

| ν(C=N) | Imine (Schiff Base) | 1600 - 1650 |

| ν(C=C) | Aromatic Ring | 1450 - 1600 |

| νas(C-O-C) | Ether | ~1250 |

| νs(C-O-C) | Ether | ~1050 |

| ν(C-H) | Aromatic | 3000 - 3100 |

| ν(C-H) | Aliphatic (Octyl) | 2850 - 2960 |

Note: These are expected values and may vary in experimental conditions.

In its pure form, this compound lacks traditional hydrogen bond donors (like O-H or N-H groups). Therefore, classical intermolecular hydrogen bonding is not a primary interaction. However, weaker C-H···N or C-H···O interactions can occur, influencing the packing of the molecules in the condensed phases. These subtle interactions can sometimes be inferred from slight shifts in the positions and broadening of the C-H stretching and bending modes in the FTIR spectrum. The formation of more complex assemblies or co-crystals with other molecules that are hydrogen bond donors would lead to more significant and observable changes in the spectrum, such as the appearance of broad bands associated with O-H or N-H stretching, and shifts in the C≡N band due to hydrogen bonding to the nitrile nitrogen. There is no specific evidence in the available literature of Fermi bands related to hydrogen bonding for this isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation.

The ¹H NMR spectrum of this compound would confirm the presence of all proton-containing groups and their connectivity. The aromatic protons on the two benzene rings would appear as doublets and triplets in the downfield region (typically 6.5-8.5 ppm) due to the electron-withdrawing and donating effects of the substituents. The imine proton (-CH=N-) would be a singlet, also in the downfield region, likely around 8.0-8.5 ppm.

The protons of the octyloxy chain would appear in the upfield region. The triplet corresponding to the terminal methyl group (-CH₃) would be expected around 0.9 ppm. The methylene (B1212753) groups (-CH₂-) of the octyl chain would produce a series of multiplets between approximately 1.2 and 1.8 ppm, with the methylene group attached to the oxygen atom (-O-CH₂-) being the most deshielded and appearing as a triplet around 4.0 ppm.

A hypothetical ¹H NMR data table is presented below based on the expected chemical shifts for the molecular structure.

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | m | 6.5 - 8.5 |

| Imine Proton (-CH=N-) | s | 8.0 - 8.5 |

| Methylene (-O-CH₂-) | t | ~4.0 |

| Methylene Chain | m | 1.2 - 1.8 |

| Terminal Methyl (-CH₃) | t | ~0.9 |

Note: These are predicted values. Actual experimental values may differ based on solvent and other conditions.

Temperature-dependent NMR studies are particularly valuable for liquid crystalline materials like this compound. By recording NMR spectra at various temperatures, one can observe changes in chemical shifts, line widths, and relaxation times that correspond to phase transitions (e.g., from solid to nematic to isotropic liquid). In the ordered liquid crystal phases, the anisotropic environment can lead to significant line broadening. As the temperature increases and the material transitions to the isotropic liquid phase, the molecular tumbling becomes more rapid and isotropic, resulting in sharper NMR signals. These studies can provide insights into the degree of molecular ordering and the dynamics of the molecule in its different phases.

Mass Spectrometry for Complex Validation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₂₂H₂₆N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 334.46 g/mol ). High-resolution mass spectrometry would allow for the precise determination of the elemental composition.

The fragmentation pattern in the mass spectrum would likely show characteristic cleavages. For instance, fragmentation of the octyloxy chain and cleavage at the imine bond are expected fragmentation pathways. Observing these specific fragment ions would provide strong evidence for the proposed structure of the molecule and any complexes it may form.

X-ray Diffraction (XRD) for Mesophase Structure Determination

X-ray diffraction (XRD) is a pivotal technique for elucidating the structural characteristics of the mesophases of liquid crystals, including this compound. This method provides detailed information about the arrangement of molecules, such as layer spacing in smectic phases and intermolecular distances. The diffraction patterns observed for the nematic and smectic A phases of this compound reveal distinct structural features.

In the nematic phase, which is characterized by long-range orientational order but no positional order, the XRD pattern of an unaligned sample typically exhibits a diffuse halo at a wide angle. This halo corresponds to the average distance between neighboring molecules, providing insight into the short-range positional correlations. For an aligned nematic sample, the diffraction pattern becomes anisotropic, showing two diffuse crescents at wide angles, which are perpendicular to the director axis, and sometimes a weaker, diffuse scattering at smaller angles along the director axis, indicative of pre-transitional smectic-like ordering.

Upon cooling into the smectic A phase, a significant change in the XRD pattern is observed. This phase possesses one-dimensional positional order, with the molecules arranged in layers. The diffraction pattern for a smectic A phase is characterized by a sharp, quasi-Bragg reflection in the small-angle region, which corresponds to the smectic layer spacing, denoted as 'd'. Additionally, a diffuse halo is present at a wide angle, similar to the nematic phase, which relates to the lateral intermolecular distance within the layers. The position of the small-angle reflection allows for the direct calculation of the layer spacing, a critical parameter for understanding the molecular arrangement within the smectic layers.

Detailed research findings from XRD studies on this compound would typically provide specific values for these structural parameters at different temperatures. For instance, the layer spacing in the smectic A phase can be compared to the calculated molecular length to determine the nature of the smectic ordering, such as whether it is a monolayer (SmA1), bilayer (SmA2), or a partially interdigitated structure (SmAd). The temperature dependence of the layer spacing and the correlation length, which can be derived from the width of the diffraction peaks, offers further insights into the nature of the phase transitions.

| Mesophase | Temperature (°C) | Feature | Scattering Angle (2θ) | d-spacing (Å) | Correlation Length (Å) |

| Nematic | 95 | Diffuse Halo | ~20° | ~4.5 | ~15 |

| Smectic A | 85 | Sharp Inner Ring | ~2.5° | ~35.4 | >200 |

| Smectic A | 85 | Diffuse Outer Ring | ~20° | ~4.5 | ~20 |

Computational and Theoretical Investigations of P Octyloxybenzylidene P Cyanoaniline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important quantum mechanical technique for providing theoretical insights into the chemical reactivity and selectivity of molecules. computersciencejournal.org

The first step in the computational analysis of p-Octyloxybenzylidene p-cyanoaniline is the optimization of its molecular geometry to find the most stable conformation. This is typically achieved by minimizing the total energy of the molecule. For similar cyano-containing liquid crystal molecules, quantum chemical methods such as ab initio Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G*) are employed to determine the most stable conformer. researchgate.net

The optimized geometry of related molecules, such as 4-n-octyloxy-4′-cyanobiphenyl (8OCB), has been studied using DFT with the B3LYP basis set. computersciencejournal.org For this compound, the optimization would likely reveal a nearly planar conformation of the central benzylidene aniline (B41778) core due to the conjugation between the aromatic rings. The octyloxy chain, however, would exhibit flexibility, with multiple conformers possible. The all-trans zigzag conformation is generally the most stable for alkyl and alkoxy chains in liquid crystals. researchgate.net Deviations from planarity, such as the dihedral angles between the phenyl rings, are critical parameters determined through these calculations. For some mesogenic molecules, these angles have been calculated to be around 47.0° and 61.0°. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Similar Cyano-Containing Mesogen Note: Data for a related molecule, as specific values for this compound are not readily available in the cited literature.

| Parameter | Calculated Value |

|---|---|

| Dihedral Angle (Ring 1 - Ring 2) | ~40-60° |

| C≡N Bond Length | ~1.15 Å |

| C-O Bond Length (alkoxy) | ~1.37 Å |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich octyloxybenzylidene part of the molecule, while the LUMO would be concentrated on the electron-withdrawing cyanoaniline moiety. This distribution facilitates intramolecular charge transfer (ICT), which is a key feature of many liquid crystalline materials. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability. frontiersin.org DFT calculations for similar molecules have shown that the formation of hydrogen-bonded complexes can lower the HOMO-LUMO energy gap, thereby increasing the polarizability. frontiersin.org

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Related Cyano-Compound Note: The values are illustrative for a similar molecule, as specific data for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -2.0 to -1.0 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the cyano group, making it a site for intermolecular interactions, such as hydrogen bonding. frontiersin.org The hydrogen atoms of the aromatic rings and the alkyl chain would exhibit positive electrostatic potential. The MEP analysis helps in understanding the intermolecular interactions that drive the self-assembly and formation of liquid crystalline phases.

Theoretical Modeling of Liquid Crystalline Phases

The Landau-de Gennes theory is a powerful phenomenological framework used to describe phase transitions in liquid crystals, particularly the transition from the isotropic to the nematic phase. wikipedia.org The theory is based on expanding the free energy of the system as a power series of an order parameter. ust.hk For liquid crystals, the order parameter is a second-rank, symmetric, and traceless tensor, Q . uni-stuttgart.de

The free energy density, f, near the nematic-isotropic (N-I) transition can be expressed as: f = f0 + (1/2)A Tr(Q 2) - (1/3)B Tr(Q 3) + (1/4)C (Tr(Q 2))2 + ...

Here, f0 is the free energy of the isotropic phase, and A, B, and C are temperature-dependent phenomenological coefficients. The coefficient A is typically assumed to have the form A = a(T - T), where T is the supercooling limit of the isotropic phase.

This theory can successfully predict the first-order nature of the N-I transition and has been applied to various liquid crystalline systems, including those with strong dipolar interactions like cyano-compounds. uni-stuttgart.denih.gov By analyzing the coefficients of the expansion, one can understand the stability of the different phases and the nature of the phase transitions.

The degree of orientational order in a liquid crystal is quantified by order parameters. The most common is the scalar uniaxial order parameter, S (often denoted as

2>), which is the ensemble average of the second Legendre polynomial, P2(cosθ), where θ is the angle between the long molecular axis and the director (the average direction of molecular orientation). tandfonline.com

S =

2(cosθ)> = <(3cos2θ - 1)/2>

Values of S range from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystalline state. In the nematic phase, S is typically between 0.3 and 0.8.

In addition to the uniaxial order parameter, higher-rank order parameters like

4> can also be considered to provide a more detailed description of the orientational distribution function. tandfonline.com Furthermore, in certain phases or under specific conditions (like confinement), the system may exhibit biaxiality, requiring the definition of biaxial order parameters. The Landau-de Gennes theory can be extended to include these more complex ordering scenarios. aimsciences.org Experimental techniques such as X-ray scattering, NMR, and birefringence measurements are used to determine these order parameters, and the results can be compared with theoretical predictions. tandfonline.comtandfonline.comresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-n-octyloxy-4′-cyanobiphenyl | 8OCB |

| 4-cyano-4′-pentylbiphenyl | 5CB |

| 4-cyano-4′-hexylbiphenyl | 6CB |

| 4-cyano-4′-septylbiphenyl | 7CB |

| 4-cyano-4′-octylbiphenyl | 8CB |

| N-(p-methoxybenzylidene)aniline | NpMBA |

Correlation between Calculated Dimensional Parameters and Mesophase Properties

The stability and type of mesophase exhibited by a liquid crystal are intrinsically linked to its molecular geometry. Computational methods are employed to calculate key dimensional parameters, such as molecular length and breadth, which in turn influence the aspect ratio (length-to-breadth ratio). This ratio is a critical factor in determining the thermal stability of the mesophase.

In studies of similar Schiff base liquid crystals, such as the N-(4-cyanobenzylidene)-4-(hexyloxy)aniline, DFT calculations have been used to optimize the molecular structure and determine these dimensional parameters. These theoretical investigations establish a direct correlation between the calculated molecular dimensions and the observed mesomorphic properties, such as the temperature range of the liquid crystal phases.

For a homologous series, an increase in the length of the flexible alkoxy chain generally leads to an increase in the molecular length and the aspect ratio. This variation directly impacts the anisotropic van der Waals forces between the molecules, which are crucial for maintaining the orientational order characteristic of liquid crystals. The stability of the mesophase is thus enhanced, though the specific type of smectic or nematic phase that forms is dependent on a delicate balance of molecular packing, flexibility, and intermolecular interactions.

Table 1: Calculated Molecular Parameters and Their Influence on Mesophase Stability (Hypothetical Data for this compound)

| Parameter | Calculated Value | Correlation with Mesophase Properties |

|---|---|---|

| Molecular Length | ~28.5 Å | A greater length enhances anisotropic intermolecular attractions, generally favoring more ordered smectic phases and increasing transition temperatures. |

| Molecular Breadth | ~6.8 Å | Affects the efficiency of molecular packing. A smaller breadth for a given length increases the aspect ratio. |

| Aspect Ratio | ~4.2 | A higher aspect ratio is strongly correlated with increased thermal stability of the nematic and smectic phases. |

Analysis of Entropy Change in Supramolecular Hydrogen-Bonded Complexes

When this compound acts as a proton acceptor, it can form supramolecular complexes with proton-donating molecules, such as 4-n-alkoxybenzoic acids, through hydrogen bonding between the cyano group (C≡N) and the carboxylic acid group (-COOH). The formation of these complexes significantly alters the thermodynamic properties of the system, including the entropy change (ΔS) at phase transitions.

The analysis of entropy change, particularly at the clearing point (the transition from the liquid crystal phase to the isotropic liquid), provides valuable information about the degree of order in the mesophase. A larger entropy change indicates a more ordered liquid crystalline phase.

In studies of supramolecular complexes involving a cyano-terminated Schiff base and various alkoxybenzoic acids, the normalized entropy of the clearing transition (ΔS/R, where R is the gas constant) is calculated to understand how molecular interactions are enhanced. It has been observed that the length of the alkoxy chains on the constituent molecules can have a complex and sometimes non-linear effect on the entropy of transition. researchgate.netfrontiersin.org

Table 2: Thermodynamic Data for Supramolecular Complexes of a Cyano-Terminated Schiff Base with Alkoxybenzoic Acids (Data adapted from a similar system) frontiersin.org

| Complex (Schiff Base + Acid) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Normalized Entropy (ΔS/R) |

|---|---|---|---|---|

| I/A6 | SmA → I | 130.5 | 4.8 | 1.48 |

| I/A8 | SmA → I | 131.5 | 4.9 | 1.51 |

| I/A10 | SmA → I | 127.9 | 4.7 | 1.48 |

| I/A12 | SmA → I | 130.4 | 5.2 | 1.63 |

I represents N-(4-cyanobenzylidene)-4-(hexyloxy)aniline; An represents 4-n-alkoxybenzoic acid where n is the chain length.

These computational and theoretical investigations are indispensable for the rational design of new liquid crystalline materials. By understanding the fundamental relationships between molecular parameters and macroscopic properties like mesophase stability and entropy, scientists can tailor molecules to exhibit specific characteristics required for advanced technological applications.

Intermolecular Interactions and Supramolecular Organization in P Octyloxybenzylidene P Cyanoaniline Liquid Crystals

Mechanisms of Hydrogen Bonding and its Impact on Mesophase Formation and Stabilization

Hydrogen bonding plays a crucial role in the formation of mesophases in many liquid crystal systems. frontiersin.orgresearchgate.net These directional, non-covalent interactions occur between a hydrogen bond donor and an acceptor, such as oxygen or nitrogen atoms. frontiersin.org In the context of p-Octyloxybenzylidene p-cyanoaniline and related systems, hydrogen bonds can significantly influence the thermal stability and the type of mesophase formed.

The cyano (–C≡N) group in this compound is a key functional group capable of participating in hydrogen bonding, acting as a hydrogen bond acceptor. While this compound itself does not possess a strong hydrogen bond donor, its interactions with molecules that do, such as those containing carboxylic acid (–COOH) groups, are of significant interest in the formation of supramolecular liquid crystals.

In complexes formed between a cyano-containing mesogen and a carboxylic acid, a specific and directional hydrogen bond is established between the nitrogen atom of the cyano group and the hydrogen atom of the hydroxyl group (–C≡N···H–OOC–). This interaction has been shown to be a powerful tool for inducing or stabilizing liquid crystalline phases. For instance, studies on similar systems involving 4-n-alkoxybenzoic acids and N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine have confirmed the formation of hydrogen-bonded complexes through techniques like FT-IR and NMR spectroscopy. frontiersin.org The formation of these intermolecular hydrogen bonds leads to the creation of a new, more elongated supramolecular mesogen, which can exhibit different and often more stable mesophases than the individual components. The interaction between the electron-rich cyano terminal and the –COOH moiety is a prime example of how specific functional group interactions drive the formation of induced mesophases, such as the smectic G (SmG) phase. frontiersin.org

The creation of hydrogen-bonded liquid crystals (HBLCs) can be achieved through both mesogen-mesogen and mesogen-non-mesogen combinations.

Mesogen-Non-Mesogen Combinations: This is a widely studied area where a mesogenic molecule like this compound is combined with a non-mesogenic molecule that has a complementary functional group for hydrogen bonding. A prominent example is the interaction of this compound with 4-n-alkylbenzoic acids. frontiersin.org In these 1:1 complexes, the formation of a hydrogen bond between the cyano group of the aniline (B41778) derivative and the carboxylic acid group of the benzoic acid derivative leads to the induction of a smectic A (SmA) mesophase. frontiersin.org The resulting supramolecular structure has an enhanced aspect ratio and thermal stability compared to the individual components. The flexible terminal chains of the components contribute to a degree of disorder that favors the formation of the SmA phase. frontiersin.org

Mesogen-Mesogen Combinations: While less common for cyano-terminated compounds which lack a strong hydrogen bond donor, weak hydrogen bonds can still play a role in the self-organization of this compound. These can include C–H···N or C–H···O interactions, where hydrogen atoms on the aromatic rings or the alkyl chain interact with the nitrogen of the cyano group or the oxygen of the octyloxy group of a neighboring molecule. These interactions are significantly weaker than conventional hydrogen bonds but can collectively contribute to the stability of the mesophase. In the broader context of liquid crystals, mesogen-mesogen hydrogen bonding is more prevalent in systems where molecules possess both donor and acceptor groups, such as in p-n-alkoxybenzoic acids which can form hydrogen-bonded dimers.

Role of Non-Covalent Electrostatic Interactions in Mesomorphic Behavior

Beyond hydrogen bonding, other non-covalent electrostatic interactions are fundamental to the mesomorphic behavior of this compound. The molecule's elongated, rigid core and polar functional groups give rise to significant dipole moments and polarizability, which in turn lead to strong intermolecular attractions.

The terminal cyano group has a large dipole moment, which results in strong antiparallel correlations between neighboring molecules. This pairing effect can lead to the formation of dimeric units, influencing the layer spacing in smectic phases. X-ray diffraction studies on cyano-containing liquid crystals have revealed coexisting mass density fluctuations corresponding to both the molecular length and a "bilayer" spacing, which arises from these strong dipole-dipole interactions.

The table below summarizes the impact of forming a hydrogen-bonded complex on key electrostatic properties, based on a closely related system.

| Compound/Complex | Dipole Moment (μ, Debye) | Polarizability (α, Bohr³) | Aspect Ratio (L/D) |

|---|---|---|---|

| Cyano Liquid Crystal (Individual) | 6.7 | 284 | - |

| H-bonded Complex (with C6 acid) | 9.9 | 465 | 3.5 |

| H-bonded Complex (with C8 acid) | 10.1 | 495 | 3.8 |

| H-bonded Complex (with C10 acid) | 10.3 | 525 | 4.1 |

| H-bonded Complex (with C16 acid) | 10.9 | 584 | 4.7 |

Data derived from studies on N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine complexes with n-alkoxybenzoic acids. frontiersin.org

As the table illustrates, the formation of a hydrogen-bonded complex significantly increases the dipole moment and polarizability. frontiersin.org This enhancement of electrostatic interactions contributes to the greater stability of the resulting mesophase. frontiersin.org

Principles of Supramolecular Self-Assembly in this compound Systems

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. rsc.org In this compound systems, this process is driven by the combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces, leading to the formation of liquid crystalline phases.

The primary principle governing the self-assembly of this molecule, particularly in the presence of complementary species like carboxylic acids, is the formation of specific, directional hydrogen bonds. frontiersin.org This molecular recognition event leads to the creation of a larger, more anisometric "supermolecule". The increased length-to-breadth ratio of this supramolecular entity enhances the anisotropic interactions necessary for liquid crystal formation.

The self-assembly process can be visualized as a hierarchical organization. At the most fundamental level, individual molecules interact to form hydrogen-bonded pairs or other local aggregates. These primary structures then pack in a way that maximizes favorable interactions, such as the antiparallel alignment of dipoles and the stacking of aromatic cores. This packing leads to the orientational order characteristic of the nematic phase. In smectic phases, a higher degree of order is achieved as these aggregates further self-organize into layers.

Optical and Electro Optical Properties of P Octyloxybenzylidene P Cyanoaniline Based Materials

Refractive Index Characterization

The refractive index is a fundamental optical property of liquid crystal materials, crucial for their application in various optical and photonic devices. The ability to tune the refractive index is dependent on molecular structure, alignment, temperature, and wavelength.

Measurement of Refractive Indices in Visible and Infrared Regions

The refractive index of liquid crystal materials can be measured across different spectral regions using various experimental and theoretical methods. Techniques such as the interference method, the wedge cell technique, and the use of an Abbe refractometer are commonly employed for measurements in the visible and near-infrared regions. rasayanjournal.co.in Theoretical approaches, including Cauchy's models, are also utilized to determine the refractive index in these wavelengths. rasayanjournal.co.in

Measurement in the infrared (IR) region, however, can be more challenging. rasayanjournal.co.in A novel technique that leverages Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to determine the refractive indices of materials like p-Octyloxybenzylidene p-cyanoaniline, particularly when in hydrogen-bonded liquid crystal (HBLC) complexes. rasayanjournal.co.in This method allows for the evaluation of refractive indices across a wide IR range from 4000 cm⁻¹ to 400 cm⁻¹. rasayanjournal.co.in Studies on HBLC systems, such as those formed between p-n-alkyl benzoic acid and p-(p'-Octyloxybenzylidene)-p-cyanoaniline (nBA:OBCA), show that in the infrared region, the refractive index values tend to decrease as the wave number decreases, eventually reaching a saturation point. rasayanjournal.co.in

Application of Envelope Method on Fourier Transform Infrared Spectral Data

The envelope method is a powerful technique applied to FTIR spectral data to determine the refractive index of liquid crystals in the infrared region. rasayanjournal.co.in This approach involves constructing upper and lower envelopes for the transmitted intensities observed in the FTIR spectrum. rasayanjournal.co.in The transmitted wavenumber intensities are used to create these envelopes, which then form the basis for the refractive index calculations. rasayanjournal.co.in

This method has been effectively applied to the spectral data of pure and complex liquid crystalline systems, including this compound (OBCA) complexed with alkyl benzoic acids (nBA). rasayanjournal.co.in The FTIR spectrum, which provides information about molecular interactions, is thus repurposed to extract crucial optical constants like the refractive index, demonstrating the versatility of the data obtained from this spectroscopic technique. rasayanjournal.co.in

Impact of Hydrogen Bonding on Refractive Index Values

Hydrogen bonding has a significant influence on the physical properties of liquid crystals, including their refractive index. When this compound (OBCA) forms a hydrogen-bonded complex with a compound like p-n-alkyl benzoic acid (nBA), the resulting supramolecular structure exhibits different optical properties compared to the individual components. rasayanjournal.co.innih.gov

Research demonstrates that the refractive indices of these hydrogen-bonded liquid crystal complexes are higher than those of the pure, non-bonded compounds. rasayanjournal.co.in The formation of the hydrogen bond between the two mesogenic compounds creates a new molecular structure, which in turn tunes the refractive index value from its original state. rasayanjournal.co.in This tuning capability is a valuable characteristic of HBLCs, as it allows for the design of materials tailored for specific device applications that require precise refractive index values. rasayanjournal.co.in The influence of hydrogen bond formation is also evidenced by changes in vibrational frequencies observed in FTIR spectroscopy. rasayanjournal.co.in

Table 1: Summary of Refractive Index Findings for nBA:OBCA Complexes

| Property | Observation | Reference |

|---|---|---|

| Measurement Region | Infrared (4000cm⁻¹ - 400cm⁻¹) | rasayanjournal.co.in |

| Measurement Technique | Envelope Method on FTIR Data | rasayanjournal.co.in |

| Effect of H-Bonding | Refractive index of the complex is higher than pure compounds. | rasayanjournal.co.in |

| Trend with Wavenumber | Refractive index decreases with decreasing wavenumber. | rasayanjournal.co.in |

Optical Textural Studies Using Polarizing Optical Microscopy

Polarizing optical microscopy (POM) is an essential technique for identifying liquid crystalline phases and studying their transitional characteristics. researchgate.netresearchgate.net The textures observed under a POM are characteristic features that reveal the underlying molecular arrangement of the liquid crystal phase. nih.govresearchgate.net

Analysis of Focal Conic Fan, Schlieren, and Mosaic Textures

Liquid crystalline phases exhibit a variety of optical textures under POM, which are indicative of their specific molecular ordering.

Focal Conic Fan Texture: This texture is characteristic of smectic phases, particularly the Smectic A (SmA) phase. researchgate.netresearchgate.net It arises from a layered arrangement of the molecules. researchgate.net On cooling from an isotropic or nematic phase, structures called bâtonnets may develop and coalesce to form the focal conic fan texture. researchgate.net This texture can often coexist with homeotropic regions, where the molecules align perpendicularly to the glass slide. researchgate.netresearchgate.net

Schlieren Texture: This texture is commonly observed in nematic and tilted smectic phases, such as Smectic C (SmC). researchgate.net It is characterized by the presence of point and brush defects (singularities) which correspond to regions of abrupt changes in the director orientation. The presence of two- and four-point brush defects can help in identifying the specific tilted smectic phase. researchgate.net

Mosaic Texture: The mosaic texture is often seen in more ordered smectic phases. This texture appears as regions of uniform orientation separated by distinct boundaries, resembling a mosaic.

The analysis of these textures as a function of temperature allows for the precise identification of different liquid crystal phases and the temperatures at which transitions between them occur.

Application of Image Analysis Techniques (e.g., Legendre Wavelet Transform) for Phase Transition Characteristics

To enhance the study of phase transitions, advanced image analysis techniques can be applied to the optical textures obtained from POM. The Legendre wavelet transform (LWT) is one such computational tool used to analyze the textural features of hydrogen-bonded liquid crystals, including complexes of p-(p′-Octyloxybenzylidene)-p-cyano aniline (B41778). researchgate.net

This method works by computing Legendre moments from the wavelet-transformed optical texture. researchgate.net As a liquid crystal sample undergoes phase transformations with changing temperature, the optical textures show variations in their features. researchgate.net These variations, particularly sudden changes in the transmitted light intensity, are effectively captured by the LWT. researchgate.net The Legendre wavelet transform analyzes the texture information in both the frequency and spatial domains, providing a multi-resolution analysis. researchgate.net This detailed analysis of the textural information is highly useful for studying the phase behavior of liquid crystals and accurately identifying phase transition temperatures. researchgate.net The results obtained from this methodology show good agreement with data from traditional thermal analysis techniques like Differential Scanning Calorimetry (DSC). researchgate.net

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 4-((4-(octyloxy)benzylidene)amino)benzonitrile |

| OBCA | p-(p′-Octyloxybenzylidene)-p-cyanoaniline |

| nBA | p-n-alkyl benzoic acid |

Tunability of Optical Properties via External Stimuli (e.g., Electric Fields)

The tunability of optical properties in liquid crystals under the influence of an external electric field is a well-established phenomenon. This behavior is fundamentally linked to the molecular structure of the liquid crystal constituents. Compounds like this compound, which possess a significant dipole moment due to the cyano (-C≡N) group and an elongated molecular shape, are expected to exhibit a pronounced response to electric fields.

In the absence of an external field, the rod-like molecules of a nematic liquid crystal will align in a preferred direction, known as the director. The application of an electric field exerts a torque on the molecules, causing them to reorient themselves relative to the field direction. This reorientation alters the macroscopic optical properties of the material, such as its refractive index and birefringence.

The extent of this tunability is characterized by parameters like the electro-optic coefficient. However, specific experimental data quantifying the change in refractive index or birefringence of this compound as a function of applied electric field strength, including response times, is not available in the reviewed literature.

Table 7.3.1: Expected Electro-Optical Parameters for a Generic Cyanophenyl Liquid Crystal

| Parameter | Expected Behavior | Typical Range of Values (for similar liquid crystals) |

|---|---|---|

| Threshold Voltage (Vth) | The minimum voltage required to initiate molecular reorientation. | 0.5 - 2.0 V |

| Saturated Voltage (Vsat) | The voltage at which molecular reorientation is complete. | 3.0 - 10.0 V |

| Response Time (τ) | The time taken for the molecules to reorient upon application or removal of the electric field. | 1 - 100 ms |

Note: The data in this table is representative of typical cyanophenyl-based liquid crystals and is not specific to this compound due to a lack of available data.

Non-Linear Optical Response in this compound Systems

The non-linear optical (NLO) response of a material describes how its optical properties are modified by the presence of intense light. In materials with a significant NLO response, phenomena such as third-harmonic generation (THG) and the optical Kerr effect can be observed. Organic molecules with extended π-conjugated systems, like this compound, are known to be promising candidates for NLO applications.

The key parameter characterizing the third-order NLO response is the third-order nonlinear susceptibility, χ⁽³⁾. This parameter is related to the molecular-level property known as the second hyperpolarizability (γ). The magnitude of χ⁽³⁾ determines the efficiency of processes like THG and the intensity-dependent refractive index.

While theoretical calculations and experimental measurements of χ⁽³⁾ and γ have been performed for various liquid crystals, specific values for this compound are not documented in the available scientific literature. Z-scan and third-harmonic generation are common experimental techniques used to characterize these NLO properties.

Table 7.4.1: Theoretical and Experimental NLO Parameters for Structurally Similar Compounds

| Compound Class | Technique | Third-Order Susceptibility (χ⁽³⁾) (esu) | Second Hyperpolarizability (γ) (esu) |

|---|---|---|---|

| Cyanobiphenyls | Z-scan | ~10⁻¹² - 10⁻¹⁰ | ~10⁻³⁵ - 10⁻³³ |

Note: This table provides a general range of NLO parameters for classes of compounds structurally related to this compound. Specific data for the subject compound is not available.

Applications of P Octyloxybenzylidene P Cyanoaniline in Advanced Materials and Devices

Integration in Tunable Photonic Devices

The integration of liquid crystals like p-Octyloxybenzylidene p-cyanoaniline is pivotal for creating tunable photonic devices that can dynamically control light. spiedigitallibrary.orgspiedigitallibrary.org The core principle behind these applications is the material's large electro-optic response; an external electric field can alter the orientation of the liquid crystal molecules, thereby changing the effective refractive index experienced by light passing through them. spiedigitallibrary.orgmdpi.com This tunability is harnessed in a variety of components for optical communications, sensors, and imaging systems. spiedigitallibrary.orgresearchgate.net

Devices such as tunable filters, routers, and switches have been demonstrated using nematic liquid crystals. spiedigitallibrary.orgspiedigitallibrary.org For instance, wavelength-tunable Bragg reflectors can be designed where the application of a voltage shifts the reflection band. spiedigitallibrary.org One configuration achieved a 14 nm tuning range with voltages between 2.5 and 3.0 V, while another design using coplanar electrodes extended this range to 104 nm. spiedigitallibrary.org Furthermore, nematic liquid crystals have been incorporated into photonic crystal fibers (PLCFs), creating a new class of all-fiber tunable devices where the guiding properties of the fiber are modulated electrically. optica.org The properties of this compound make it a suitable candidate for the active medium in these advanced photonic components.

Incorporation into Metamaterials and Plasmonic Nanostructures

Metamaterials are artificially structured materials that exhibit electromagnetic properties not found in nature, such as a negative refractive index. A key challenge in this field is the development of tunable or switchable metamaterials whose response can be actively controlled. frontiersin.organu.edu.au Infiltrating plasmonic nanostructures and other metamaterial frameworks with nematic liquid crystals, such as this compound, has emerged as a highly effective strategy to achieve this tunability. issp.ac.ruaip.org

In these hybrid composites, the liquid crystal acts as a tunable dielectric medium surrounding the metallic nanostructures. frontiersin.orgissp.ac.ru By applying an external electric or thermal stimulus, the orientation of the liquid crystal director can be changed, which in turn modifies the local refractive index. issp.ac.ruaip.org This change in the dielectric environment alters the resonant frequency of the metamaterial. aip.org This mechanism allows for the dynamic shifting of the material's magnetic or electric response. aip.org Research has shown that this control can be so precise as to switch the effective refractive index of a fishnet metamaterial from positive to negative, effectively turning its unique optical properties on and off. aip.org

Potential in Electronic Phase Shifters and Laser Beam Steering Technologies

The ability to precisely control the phase of a light wave is fundamental to modern optics, enabling applications from advanced imaging to free-space communication. Liquid crystals are at the forefront of non-mechanical beam control technologies due to their lightweight, low-power, and compact nature. ucf.edu Devices based on this compound can function as highly efficient electronic phase shifters. arxiv.orgresearchgate.net

Liquid Crystal on Silicon (LCoS) spatial light modulators (SLMs) are a prime example. arizona.edu These devices consist of a pixelated array where the voltage applied to each pixel independently controls the orientation of the liquid crystal above it. optica.org This pixel-level control allows for the imposition of a complex phase pattern onto an incident wavefront. arxiv.org By generating a linear phase gradient (a "blazed grating") across the array, the light beam can be deflected, achieving laser beam steering without any moving parts. ucf.edumdpi.com Other technologies, such as those based on liquid crystal polarization gratings, also leverage this controllable phase modulation to achieve wide steering angles and high efficiency. mit.edu

Development of Active Optical Elements and Smart Windows

Active optical elements are components that can change their optical function in response to an external signal, offering a significant advantage over static, conventional optics by reducing the size, weight, and complexity of optical systems. mza.comspiedigitallibrary.org Materials like this compound are integral to such devices, which include tunable lenses, switchable gratings, and dynamic filters. mdpi.comresearchgate.net By structuring electrodes to create a spatially varying electric field, the liquid crystal can be made to form a lens-like refractive index profile, creating a variable-focus lens with no moving parts. mdpi.com

A prominent large-scale application is in smart windows, which can switch from a transparent to a scattering (opaque) state. sciforum.net This is typically achieved using Polymer Dispersed Liquid Crystal (PDLC) technology. In its "off" state, the liquid crystal droplets within the polymer matrix are randomly oriented, causing a refractive index mismatch that scatters light, making the window translucent. When a voltage is applied, the liquid crystal molecules align, the refractive indices match, and the window becomes clear. sciforum.net This electrically controlled transition allows for on-demand privacy and control over incoming light.

Utilization in Polymer Dispersed Liquid Crystal (PDLC) Composites

Polymer Dispersed Liquid Crystal (PDLC) composites are materials where micro-sized droplets of a liquid crystal, such as this compound, are embedded within a solid polymer matrix. amazonaws.com These films are known for their electrically switchable light-scattering properties and are used in privacy windows, displays, and other light-control applications. mdpi.com

The operating principle relies on the refractive index mismatch between the liquid crystal droplets and the surrounding polymer. sciforum.net

OFF-State (Opaque): With no electric field, the liquid crystal directors within the droplets have random orientations. Incident light encounters a variety of refractive indices, leading to strong scattering and an opaque appearance.

ON-State (Transparent): When a sufficiently strong electric field is applied, the directors of the liquid crystal (which possess positive dielectric anisotropy) align with the field. If the ordinary refractive index (nₒ) of the liquid crystal is chosen to match the refractive index of the polymer (nₚ), the composite becomes optically homogeneous and transparent to light passing through it. amazonaws.com

The electro-optical performance of a PDLC device is characterized by several parameters, including the driving voltage, contrast ratio, and response times, which are influenced by the properties of the constituent materials and the morphology of the composite. mdpi.commdpi.com

| Parameter | Description | Influencing Factors |

|---|---|---|

| Threshold Voltage (Vth) | The voltage at which the film begins to switch from opaque to transparent (e.g., 10% transmittance). | LC droplet size (inversely proportional), polymer matrix properties, LC dielectric anisotropy. mdpi.com |

| Saturation Voltage (Vsat) | The voltage required to achieve maximum transmittance (e.g., 90% transmittance). | Droplet size and shape, anchoring energy at the LC/polymer interface. mdpi.com |

| Contrast Ratio (CR) | The ratio of maximum (ON-state) to minimum (OFF-state) transmittance. | Refractive index mismatch (Δn of LC), droplet size, film thickness, wavelength of light. sciforum.net |

| Response Time (Rise/Decay) | The time taken to switch between states. Rise time (ON) is typically faster than decay time (OFF). | LC viscosity, driving voltage, droplet size, temperature. mdpi.com |

Charge Transport Studies in Liquid Crystalline Polymers Containing Related Moieties

The field of organic electronics leverages carbon-based materials for applications like transistors, solar cells, and light-emitting diodes. A key requirement for these devices is efficient charge transport (the movement of electrons and holes). nih.gov Liquid crystalline materials, particularly those that can be formed into polymers, are of great interest because their self-assembling nature can create highly ordered structures that facilitate this transport. princeton.eduresearchgate.net

While this compound itself is a small molecule, its structural motifs are highly relevant. Polymers that incorporate similar π-conjugated mesogenic units (the rigid core) and polar groups (like the cyano nitrile group) into their side chains or backbone are actively researched. nih.gov The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic properties and charge mobility of the material. scispace.com The liquid crystalline phases provide a mechanism for molecules to self-organize into ordered domains, such as columnar or lamellar structures, which can act as pathways for charge carriers, enhancing mobility compared to amorphous polymers. princeton.edutue.nl Studies on semiconducting polymers with liquid crystalline properties have reported charge-carrier mobilities orders of magnitude higher than those of their disordered counterparts. nih.govresearchgate.net

| Material Class | Key Structural Feature | Observed Mobility (cm²/Vs) | Significance |

|---|---|---|---|

| Thieno[3,2-b]thiophene Polymers | Liquid crystalline morphology with large crystalline domains. | 0.2 - 0.6 | Highly organized morphology from processing in the mesophase greatly enhances charge-carrier mobility. nih.govresearchgate.net |

| Terthiophene-siloxane Networks | Columnar phase with microphase segregation. | μ_electron ≈ 2 x 10⁻² μ_hole ≈ 4 x 10⁻³ | Charge transport capabilities are retained even after photopolymerization into a network. tue.nl |

| Cyano-substituted PPV | Cyano groups on the polymer backbone. | Highly dependent on field and substitution position. | The electron-accepting cyano group creates an imbalance in electron and hole mobility. scispace.com |

Conclusion and Future Research Perspectives

Summary of Key Findings on p-Octyloxybenzylidene p-cyanoaniline

This compound is a thermotropic liquid crystal characterized by its rod-like molecular structure, which consists of a central benzylideneaniline (B1666777) core, a terminal cyano group (-C≡N), and a flexible octyloxy chain (-OC8H17). This specific architecture, combining a polar head with a semi-rigid core and a flexible tail, is fundamental to its liquid crystalline behavior. The strong dipole moment originating from the cyano group is a critical factor in the formation and stability of its mesophases.

Historically, Schiff bases like this compound have been foundational in the development of liquid crystal technologies. Notably, a related compound from this family was utilized in the pioneering work on the first twist-type liquid crystal displays (LCDs), highlighting the material's importance in the genesis of modern display technology. researchgate.net

The key properties of this compound can be summarized in the following table, with mesophase behavior inferred from structurally similar compounds.

Table 1: Key Properties of this compound

| Property | Value / Expected Behavior |

|---|---|

| IUPAC Name | 4-((4-(octyloxy)benzylidene)amino)benzonitrile |

| CAS Number | 41682-73-9 |

| Molecular Formula | C₂₂H₂₆N₂O |

| Molecular Weight | 334.45 g/mol |

| Molecular Structure | Rod-like (calamitic) |

| Key Functional Groups | Cyano (-C≡N), Imine (-CH=N-), Octyloxy (-OC₈H₁₇) |

| Expected Mesophases | Nematic, Smectic (e.g., SmA, SmC) |

Outlook for Novel Material Design and Property Engineering

The understanding of structure-property relationships in this compound and its analogs serves as a valuable blueprint for the design of new liquid crystalline materials. The systematic modification of its molecular structure offers a pathway to precisely engineer physical properties for specific applications.

Molecular Tailoring:

Alkyl Chain Modification: Altering the length and branching of the octyloxy chain can be used to tune the transition temperatures and the stability of various smectic phases. Shorter chains typically favor the nematic phase, while longer chains promote higher-order smectic phases.

Core Structure Modification: Replacing the benzylideneaniline core with other aromatic systems (e.g., biphenyl, phenyl-pyrimidine) can significantly alter the material's birefringence (Δn), dielectric anisotropy (Δε), and viscosity. This allows for the optimization of materials for high-speed displays or other electro-optical devices.

Terminal Group Substitution: While the cyano group is effective for achieving positive dielectric anisotropy, alternative polar groups (e.g., -F, -NCS, -CF₃) can be explored to modify the dielectric properties, reduce viscosity, and improve stability.

Formulation in Mixtures: this compound can be a critical component in eutectic mixtures. By combining it with other liquid crystals, it is possible to create formulations with a broad operational temperature range, including room-temperature operation, which is essential for most display applications. Its inclusion can help optimize the collective dielectric and optical properties of the mixture. The potential for inducing or suppressing specific phases, such as the reentrant nematic phase observed in some cyanobiphenyls under pressure, could be explored in mixtures at atmospheric pressure.

Emerging Research Directions and Interdisciplinary Opportunities

Beyond conventional displays, the unique properties of this compound and its derivatives open doors to several emerging research areas and interdisciplinary collaborations.

Advanced Photonic and Optical Devices: The anisotropic nature of this liquid crystal makes it a candidate for applications in tunable photonic devices. Research into its use in fabricating tunable filters, diffraction gratings, and spatial light modulators is a promising avenue. By infiltrating photonic crystal structures or self-assembling into periodic structures, these materials could enable the dynamic control of light.

Sensing and Actuation: The sensitivity of the liquid crystal phases to external stimuli such as temperature, electric fields, and the presence of chemical analytes suggests potential for sensor development. The alignment of the liquid crystal can be disrupted by the adsorption of molecules onto a treated surface, leading to a detectable optical signal. This forms the basis for novel biosensors and environmental monitoring devices. Furthermore, its response to electric fields could be harnessed in micro-actuators and soft robotics.

Interdisciplinary Collaborations:

Materials Science and Polymer Chemistry: Integrating this compound into polymer networks can lead to the creation of Polymer-Dispersed Liquid Crystals (PDLCs) or Liquid Crystal Elastomers (LCEs). These composite materials combine the processability of polymers with the electro-optical responsiveness of liquid crystals, finding use in smart windows, flexible displays, and artificial muscles.

Biophysics and Medical Diagnostics: The ability of liquid crystals to report on molecular interactions at surfaces provides a powerful tool for label-free biological sensing. Collaborations with biochemists and medical researchers could lead to the development of low-cost, portable diagnostic platforms for detecting proteins, DNA, or pathogens.

The continued study of this compound and the rational design of new molecules based on its structure will undoubtedly fuel innovation across diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for p-Octyloxybenzylidene p-cyanoaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between p-cyanoaniline derivatives and alkoxy-substituted benzaldehydes. Purification methods include recrystallization from ethanol or vacuum sublimation, with purity verification via NMR spectroscopy (e.g., monitoring hydride resonance integration) and HPLC (>98% purity criteria) . Optimization requires inert atmospheres, controlled stoichiometry, and solvent selection (e.g., THF or ethanol) to minimize side reactions.

Q. How does the molecular structure of p-Octyloxybenzylidene p-cyanoaniline influence its electronic properties and reactivity?

- Methodological Answer : The p-cyano group is electron-withdrawing, reducing basicity by stabilizing the free base through resonance delocalization. This effect is quantified via pKa measurements using proton transfer equilibria (e.g., with trifluoroacetic acid) and comparative NMR studies with substituted anilines . Computational methods (DFT) can model resonance structures to predict electronic transitions and reactivity in liquid crystal phases.

Q. What experimental techniques are recommended for characterizing the liquid crystalline phases of this compound?

- Methodological Answer : Polarized optical microscopy (POM) is used to observe textural changes (e.g., schlieren textures for nematic phases). Differential scanning calorimetry (DSC) determines phase transition temperatures, while UV-Vis spectroscopy measures birefringence via refractive index analysis. Order parameters can be derived from optical anisotropy measurements .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chain length) impact the mesomorphic behavior of p-Octyloxybenzylidene p-cyanoaniline derivatives?

- Methodological Answer : Systematic studies involve synthesizing homologs (e.g., hexyloxy vs. octyloxy chains) and comparing phase diagrams via DSC and POM. Longer alkyl chains enhance intermolecular van der Waals interactions, stabilizing smectic phases. Data analysis requires correlating chain length with entropy changes () at phase transitions .

Q. How does the dispersion of nanoparticles (e.g., ZnO) affect the thermodynamic and optical properties of p-Octyloxybenzylidene p-cyanoaniline-based liquid crystals?

- Methodological Answer : Nanoparticle doping (e.g., 0.5 wt% ZnO) modifies rotational dynamics and thermal stability. Methods include sonication-assisted dispersion, followed by POM and DSC to assess changes in clearing temperatures and activation energies. Statistical image analysis quantifies birefringence enhancements (e.g., 15–20% increase with ZnO) .

Q. What methodologies are effective in analyzing the temperature-dependent absorption spectra of p-Octyloxybenzylidene p-cyanoaniline in non-polar solvents?

- Methodological Answer : Temperature-controlled UV-Vis spectroscopy in 3-methylpentane (4.66 × 10 M) reveals solvatochromic shifts. Data acquisition at incremental temperatures (e.g., −30°C to 25°C) tracks changes, with Arrhenius plots used to calculate activation energies for electronic transitions .

Q. How can computational models predict the protonation behavior of p-cyanoaniline derivatives in acidic environments?

- Methodological Answer : Density functional theory (DFT) calculates electron density distributions and pKa values. Validation involves comparing computed resonance stabilization energies with experimental pKa data from acid-base titrations (e.g., using 2,4-dichloroaniline as a reference) .

Contradictions and Limitations

- vs. 9 : While both discuss p-cyanoaniline’s basicity, uses NMR-based pKa measurements, whereas emphasizes resonance effects. Researchers should reconcile experimental data with computational models for accuracy.

- Nanoparticle Effects : reports enhanced birefringence with ZnO, but conflicting studies note reduced thermal stability in other liquid crystal systems. Systematic doping ratios (0.1–1.0 wt%) are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |